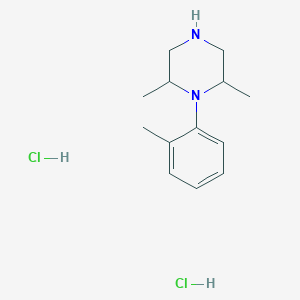

2,6-Dimethyl-1-(2-methylphenyl)piperazine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,6-Dimethyl-1-(2-methylphenyl)piperazine dihydrochloride” is a chemical compound with the CAS Number: 1909348-51-1 . It has a molecular weight of 277.24 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research in recent years . Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The InChI code for “this compound” is1S/C13H20N2.2ClH/c1-10-6-4-5-7-13(10)15-11(2)8-14-9-12(15)3;;/h4-7,11-12,14H,8-9H2,1-3H3;2*1H .

Scientific Research Applications

1. Polymer Synthesis

2,6-Dimethyl-1-(2-methylphenyl)piperazine dihydrochloride has been utilized in the synthesis of polymers. For instance, it has been involved in the creation of polyamides by reacting with dicarboxylic acid derivatives and diamines in solutions, yielding white powders with molecular weights around 2000–6000 (Hattori & Kinoshita, 1979). Another similar application includes synthesizing polyamides containing uracil and adenine (Hattori & Kinoshita, 1979).

2. Anticancer Evaluation

The piperazine substituents in this compound have been linked to potential anticancer activity. A study found that compounds with a piperazine substituent demonstrated effectiveness in vitro against various cancer cell lines, such as lung, kidney, and breast cancer (Turov, 2020).

3. Neuroprotective Applications

A novel compound incorporating a piperazine structure, dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester, was synthesized for neuroprotective applications in Alzheimer's disease. This compound showed inhibitory activity against acetylcholinesterase and exhibited antioxidant properties, indicating its potential as a treatment for neurodegenerative diseases (Lecanu et al., 2010).

4. Crystal Structure Analysis

The 2,6-dimethyl piperazine-1,4-diium perchlorate monohydrate was synthesized for crystallographic studies. This compound showed interesting properties, such as forming a three-dimensional supramolecular network, which could be significant for materials science research (Mleh et al., 2017).

5. Luminescent Properties and Photo-Induced Electron Transfer

Piperazine substituted naphthalimide compounds have been synthesized and studied for their luminescent properties. These studies are important for understanding the photo-induced electron transfer, which has potential applications in photovoltaic cells and photochemical sensors (Gan et al., 2003).

6. Antiviral Research

Compounds derived from this compound have been explored as non-nucleoside HIV-1 reverse transcriptase inhibitors. These studies contribute significantly to the development of novel antiviral drugs (Romero et al., 1994).

Mechanism of Action

Target of Action

It is known that piperazine derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Future Directions

Properties

IUPAC Name |

2,6-dimethyl-1-(2-methylphenyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-10-6-4-5-7-13(10)15-11(2)8-14-9-12(15)3;;/h4-7,11-12,14H,8-9H2,1-3H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMDDLUREJIPFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C2=CC=CC=C2C)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride](/img/no-structure.png)

![N-cyclopentyl-1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2366334.png)

![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2366337.png)

![3-(4-methylphenyl)-1H-benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2366339.png)

![N-[(3-Methoxyphenyl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2366340.png)